molecular formula C8H10ClNO2 B3032553 4-Chloro-3,5-dimethoxyaniline CAS No. 226419-21-2

4-Chloro-3,5-dimethoxyaniline

Cat. No.: B3032553
CAS No.: 226419-21-2
M. Wt: 187.62
InChI Key: SGDVJEPMJMYMEV-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dimethoxyaniline is an organic compound with the molecular formula C8H10ClNO2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the 4-position and methoxy groups at the 3- and 5-positions. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Chloro-3,5-dimethoxyaniline involves the reaction of 3,5-dimethoxyaniline with a chlorinating agent. For instance, 3,5-dimethoxyaniline can be reacted with copper chloride in the presence of hydrochloric acid and oxygen at elevated temperatures to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic reduction of 4-chloro-3,5-dimethoxynitrobenzene. This process is carried out in the liquid phase using hydrogen gas and a platinum on carbon catalyst at elevated temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,5-dimethoxyaniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form the corresponding amine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amine derivatives.

Scientific Research Applications

4-Chloro-3,5-dimethoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-dimethoxyaniline involves its interaction with specific molecular targets. For instance, it can act as a substrate for certain enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical pathways, affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2,5-dimethoxyaniline: Similar in structure but with different substitution patterns.

    3,5-Dichloroaniline: Contains two chlorine atoms instead of methoxy groups.

    3,5-Dimethylaniline: Contains methyl groups instead of methoxy groups.

Uniqueness

4-Chloro-3,5-dimethoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic and industrial applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-chloro-3,5-dimethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c1-11-6-3-5(10)4-7(12-2)8(6)9/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDVJEPMJMYMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Cl)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601298913
Record name 4-Chloro-3,5-dimethoxybenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601298913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226419-21-2
Record name 4-Chloro-3,5-dimethoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=226419-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3,5-dimethoxybenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601298913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3,5-dimethoxyaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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